(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride
Description
Properties
IUPAC Name |
N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.2ClH/c1-4-10(5-2)9-12(6-3)8-7-11;;/h10H,4-9,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUTZJBLJMICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride typically involves the reaction of ethylamine with 2-ethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
2-Diethylaminoethyl Chloride Hydrochloride (CAS 869-24-9)
- Molecular Formula : C₆H₁₅Cl₂N
- Molecular Weight : 172.10 g/mol
- Key Features: A quaternary ammonium salt derived from diethanolamine, featuring a chloroethyl group and diethylamine substituents.
- Applications : A precursor for synthesizing pharmaceuticals, including chlorphenamine (antihistamine) and imatinib (anticancer drug). Its chloride group facilitates nucleophilic substitution reactions .
(2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)
- Molecular Formula : C₅H₁₄Cl₂F₂N₂
- Molecular Weight : 247.09 g/mol
- Key Features: Chiral amine with a stereospecific (S)-configured aminopropyl group and a difluoroethyl substituent.
- Applications : Fluorination enhances metabolic stability and bioavailability, making it valuable in drug discovery for central nervous system (CNS) targets .
- Comparison : The difluoroethyl group introduces electronegativity and rigidity, contrasting with the flexible 2-ethylbutyl group in the main compound. The stereochemistry also enables enantioselective interactions .
Heterocyclic Amine Derivatives
[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS 1993232-10-2)
- Molecular Formula : C₁₃H₂₀Cl₂N₃
- Molecular Weight : 295.22 g/mol
- Key Features: Contains a benzimidazole ring, a heterocyclic moiety known for DNA intercalation and antimicrobial activity.
- Applications : Benzimidazole derivatives are widely used in antiparasitic drugs (e.g., albendazole) and kinase inhibitors .
- Comparison : The aromatic benzimidazole ring enables π-π stacking and hydrogen bonding, absent in the purely aliphatic main compound. This structural difference impacts solubility and target specificity .
{2-[(2-Methyl-8-Quinolinyl)Oxy]Ethyl}amine Dihydrochloride Hydrate (CAS 1094492-24-6)
- Molecular Formula : C₁₂H₁₈Cl₂N₂O₂
- Molecular Weight : 293.19 g/mol
- Key Features: A quinoline-based amine with a phenoxy linker, offering dual aromatic systems.
- Applications: Quinoline derivatives are prevalent in antimalarial (e.g., chloroquine) and anticancer therapies.
- Comparison: The quinoline moiety confers fluorescence properties and metal-chelating ability, differentiating it from the non-aromatic main compound .
Halogenated and Branched Derivatives
(2-2-Difluoroethyl)(Ethyl)Amine Hydrochloride
- Molecular Formula : C₄H₁₀ClF₂N
- Molecular Weight : 145.58 g/mol
- Key Features : Simplified structure with a single ethyl and difluoroethyl group.
- Applications : Used in radiopharmaceuticals due to fluorine-18 isotope compatibility.
- Comparison: The absence of an aminoethyl group reduces its capacity for hydrogen bonding, while the smaller size improves membrane permeability .
2-(2-Tert-Butylphenoxy)EthylAmine Hydrochloride (CAS 1628167-50-9)
- Molecular Formula: C₁₃H₂₂ClNO
- Molecular Weight : 243.78 g/mol
- Key Features: Combines a phenoxy group with a bulky tert-butyl substituent.
- Applications: Phenoxy amines are explored as adrenergic receptor modulators.
Research Implications
The structural diversity among these compounds underscores the importance of substituent choice in drug design. For instance:
- Branched alkyl chains (e.g., 2-ethylbutyl) enhance lipid solubility, favoring blood-brain barrier penetration.
- Halogenation (e.g., fluorine) improves metabolic stability and target affinity.
- Heterocyclic moieties (e.g., benzimidazole, quinoline) enable interactions with biological macromolecules via aromatic stacking and hydrogen bonding .
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride occupies a unique niche due to its balanced hydrophobicity and amine functionality, making it versatile for derivatization in medicinal chemistry.
Biological Activity
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is a derivative of amine with the following chemical structure:
- Molecular Formula: C8H19N·2HCl
- Molecular Weight: Approximately 192.16 g/mol
This compound consists of an amino group that can engage in various biochemical interactions, making it a candidate for studies in enzymatic activity and drug development.
The biological activity of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, influencing various biochemical pathways:
- Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, which may lead to therapeutic effects in diseases.
- Receptor Interaction: It may bind to certain receptors, altering cellular signaling pathways.
Cytotoxicity and Anti-Cancer Activity
Research has indicated that derivatives of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine exhibit varying degrees of cytotoxicity against human cancer cell lines. A study evaluated several derivatives for their in vitro cytotoxic effects using the MTT assay.
Key Findings:
- Compounds demonstrated moderate antiproliferative potency against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140).
- The most potent derivative showed an IC50 ranging from 13.95 µM to 15.74 µM against various cancer cell lines .
Apoptotic Activity
The mechanism of action was further explored through apoptosis assays:
- Flow cytometry analysis revealed that treatment with specific derivatives led to increased early apoptosis rates in A549 cells, indicating potential therapeutic applications in cancer treatment.
- The most effective compounds induced early apoptosis in 28.9% to 42.7% of treated cells compared to a control group .
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Properties | Biological Activity |
|---|---|---|
| (2-Aminoethyl)amine | Simple amine structure | Low activity |
| (2-Ethylbutyl)amine | Similar amine structure | Moderate activity |
| N-Ethylethylenediamine | More complex amine | Higher enzyme interaction potential |
The unique combination of functional groups in (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine dihydrochloride allows it to participate in diverse chemical reactions and biological pathways, differentiating it from simpler amines.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study on bis(2-aminoethyl)amine derivatives highlighted their cytotoxic effects on cancer cell lines, emphasizing the importance of structural modifications for enhanced activity .
- Interleukin Modulation : Another significant finding was the ability of certain derivatives to inhibit interleukin-6 release, a pro-inflammatory cytokine, suggesting potential anti-inflammatory properties alongside anti-cancer effects .
Q & A
Q. Key considerations :
- Purity optimization requires recrystallization from ethanol/water mixtures (80:20 v/v) .
- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
Advanced
Methodological steps :
- Design of Experiments (DoE) : Vary temperature (40–80°C), molar ratios (1:1 to 1:1.5), and catalyst loading (0.5–2.0 mol%) to identify optimal parameters .
- Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., over-alkylation) by maintaining precise residence times .
- Purification : Use countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethyl acetate/water) to achieve >99% purity .
Q. Data-driven example :
| Parameter | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 50–70°C | 65°C | 12% |
| Molar Ratio | 1:1–1.2 | 1:1.1 | 8% |
| Catalyst (Pd-C) | 1–3 mol% | 2.5 mol% | 15% |
What analytical techniques are critical for confirming the structural integrity of this compound?
Advanced
Multi-technique validation :
- NMR :
- ¹H NMR : Confirm amine proton integration (δ 1.2–1.5 ppm for ethyl/butyl groups) and absence of residual solvents .
- ¹³C NMR : Verify branching at the 2-ethylbutyl moiety (δ 20–25 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (±2 ppm) for C₉H₂₂Cl₂N₂ (calc. 229.12) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Contradiction resolution : Discrepancies in melting points (e.g., reported 206–210°C vs. 195°C) may arise from polymorphic forms; use DSC to identify thermal transitions .
How do solvent polarity and reaction temperature influence stereochemical outcomes in its synthesis?
Q. Advanced
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, preserving stereochemistry at chiral centers. Non-polar solvents (toluene) may induce racemization via carbocation intermediates .
- Temperature : Lower temps (0–25°C) stabilize transition states, reducing side products. Elevated temps (>70°C) accelerate hydrolysis of chloroethyl intermediates, decreasing yield .
Case study : Replacing THF with DMF at 50°C reduced diastereomer formation from 18% to <5% .
What are the primary research applications of this compound in medicinal chemistry?
Q. Basic
- Drug intermediates : Serves as a precursor for antipsychotics (e.g., analogues of trientine dihydrochloride, which chelate metal ions in neurological disorders) .
- Receptor studies : Modifies dopamine D₂ receptor binding affinity when incorporated into phenethylamine-derived probes .
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. For example, IC₅₀ discrepancies (±20%) in enzyme inhibition may stem from assay sensitivity limits .
- Control experiments : Use knockout models or siRNA to confirm target specificity, ruling off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
